molecular formula C11H13NO2 B588284 Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 134425-84-6

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B588284
CAS No.: 134425-84-6
M. Wt: 191.23
InChI Key: UVMXRCKHFMQNJZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H13NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with appropriate reagents. One common method involves the cyclization of an appropriate precursor under acidic conditions, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound is similar but features a ketone group instead of an amino group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with an indole structure and similar functional groups.

Uniqueness

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups and its bicyclic indene structure

Properties

IUPAC Name

methyl 2-amino-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXRCKHFMQNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662889
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134425-84-6
Record name Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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